3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline
Description
3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline is a substituted aniline derivative featuring two phenethyloxy groups: one attached to the aniline ring and another to the benzyl moiety. This compound is primarily utilized as a chemical intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-(2-phenylethoxy)-N-[[2-(2-phenylethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO2/c1-3-10-24(11-4-1)18-20-31-28-16-9-15-27(22-28)30-23-26-14-7-8-17-29(26)32-21-19-25-12-5-2-6-13-25/h1-17,22,30H,18-21,23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPERCMBVKUXNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Reactants: Aniline derivatives and benzylating agents such as benzyl halides or benzyl alcohol derivatives.
- Reaction Conditions:
- Solvent: Alcoholic solvents like methanol or ethanol are preferred for their polarity and reactivity.
- Temperature: Reactions are carried out at ambient temperature (~25°C) or slightly elevated (~50-70°C) to facilitate nucleophilic substitution.
- Catalysts: Acidic or basic catalysts may be used to enhance reaction rates.
Typical Procedure:
- Mix aniline with benzyl chloride or benzyl alcohol in a suitable solvent.
- Stir at 50-70°C for 6-9 hours.
- Isolate the benzylated aniline via filtration, washing, and drying.
Introduction of the Phenethyloxy Group
The phenethyloxy substituents are introduced via nucleophilic substitution reactions involving phenethyl alcohol derivatives or phenethoxy halides.
Methodology:
- Reactants: Phenethyl alcohol derivatives or phenethoxy halides (e.g., phenethoxy chloride).
- Reaction Conditions:
- Solvent: Aprotic solvents such as dichloromethane (DCM) or chloroform.
- Temperature: Mild conditions around 0-30°C to control reactivity.
- Reagents: Base such as potassium carbonate or sodium hydride to deprotonate phenethyl alcohol, facilitating nucleophilic attack.
Procedure:
- React phenethyl alcohol with a halogenating agent to form phenethoxy halides.
- React the halide with the aromatic amine under basic conditions.
- Stir for several hours until the substitution is complete.
- Purify via chromatography or recrystallization.
Regioselective Introduction of the Iminomethyl Group
This step involves regioselective functionalization at the ortho position of the aniline ring, typically achieved through the formation of an iminomethyl intermediate.
Methodology:
- Reactants: Aniline derivative, nitriles (e.g., benzonitrile or phenylacetonitrile), and boron trihalides (e.g., boron trichloride).
- Reaction Conditions:
- Solvent: Inert solvents like methylene chloride or toluene.
- Temperature: Room temperature to 200°C, depending on the specific step.
- Catalysts: Boron trihalides facilitate regioselectivity.
Procedure:
- React aniline with boron trihalogenide and nitrile to form an anilinodihaloborane intermediate.
- The nitrile reacts regioselectively at the ortho position, forming an iminomethyl group.
- Hydrolyze the iminomethyl intermediate to produce the corresponding ketone or amine.
Hydrolysis and Final Functionalization
The iminomethyl intermediate is hydrolyzed to yield the final amino ketone or amine derivative, completing the synthesis.
Methodology:
- Hydrolysis Conditions:
- Reagents: Acidic or basic aqueous solutions.
- Temperature: Mild heating (~50°C) to facilitate hydrolysis.
- Duration: Several hours to ensure complete conversion.
Procedure:
- Hydrolyze the iminomethyl compound under controlled conditions.
- Isolate the target compound via filtration and purification.
Optional Reduction and Purification
In some cases, reduction of intermediates using sodium borohydride or other reducing agents may be employed to obtain the desired amine functionalities with high purity.
Methodology:
- Reagents: Sodium borohydride (NaBH4).
- Reaction Conditions:
- Solvent: Polar aprotic solvents such as methanol or ethanol.
- Temperature: 0-30°C.
- Molar Ratio: Typically 1:1 to 1:3 (NaBH4 to intermediate).
Procedure:
- Add NaBH4 slowly to the reaction mixture.
- Stir at room temperature for 0.5-1 hour.
- Quench excess reducing agent and purify the product.
Data Table Summarizing Preparation Parameters
| Step | Reactants | Solvent | Temperature | Duration | Reagents/Catalysts | Notes |
|---|---|---|---|---|---|---|
| 1. Benzylation | Aniline + Benzyl halide | Ethanol or Methanol | 50-70°C | 6-9 hours | Acid/Base | Purify via filtration |
| 2. Phenethyloxy Introduction | Phenethyl alcohol + halogenating agent | DCM or Chloroform | 0-30°C | 2-4 hours | K2CO3 or NaH | Control reactivity |
| 3. Ortho Functionalization | Aniline + Nitrile + BCl3 | Methylene chloride | Room temp to 200°C | 1-24 hours | Boron trihalide | Regioselective |
| 4. Hydrolysis | Imine intermediate | Water/acid | 50°C | 4-8 hours | Acid/base | Purify final product |
| 5. Reduction (if needed) | Intermediate + NaBH4 | Methanol/Ethanol | 0-30°C | 0.5-1 hour | Sodium borohydride | Quench and purify |
Research Findings and Considerations
- Regioselectivity: The use of boron trihalides is crucial for regioselective ortho substitution, as demonstrated in patent literature, ensuring the correct placement of functional groups.
- Reaction Optimization: Temperature control and solvent choice significantly influence yield and purity, with lower temperatures favoring selectivity and higher temperatures accelerating reactions.
- Purification Techniques: Chromatography, recrystallization, and filtration are standard for isolating high-purity intermediates and final compounds.
- Safety Precautions: Handling boron trihalides and halogenating agents requires appropriate protective measures due to their corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The phenethyloxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorinating agents can be employed for halogenation reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethyloxy groups may enhance the compound’s ability to bind to these targets, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
Alkoxy Chain Length :
- The target compound’s phenethyloxy groups (C6H5CH2CH2O) confer higher hydrophobicity compared to shorter alkoxy chains (e.g., isobutoxy in BI17118) .
- Longer chains like heptyloxy (C7H15O) in N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline increase molecular weight and reduce solubility in polar solvents .
- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine substituents in N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline enhance electrophilicity, making it reactive in aromatic substitution reactions .
Polar Functional Groups :
Physical and Chemical Properties
- Boiling Points: N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline has a high boiling point (575.2 ± 45.0 °C) due to its long alkoxy chain and high molecular weight . Shorter-chain analogs (e.g., 3-Phenoxyaniline) are expected to have lower boiling points, though specific data is unavailable .
Solubility :
- Bulky phenethyloxy groups in the target compound likely limit water solubility, favoring organic solvents like DMSO or dichloromethane.
- Polar substituents (e.g., tetrahydrofuran in ) may enhance solubility in alcohols or ethers .
Biological Activity
3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline is an organic compound characterized by its unique structure, which includes multiple phenethyloxy groups attached to an aniline core. This structural configuration may contribute to its diverse biological activities, making it a subject of interest in medicinal and chemical research.
Chemical Structure
- Molecular Formula : C₂₉H₂₉NO₂
- Molecular Weight : 441.55 g/mol
- CAS Number : 1040682-56-1
The compound consists of an aniline backbone with two phenethyloxy substituents, which can influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of phenethyloxy groups enhances the compound's binding affinity, potentially modulating the activity of these targets. This modulation can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : Research indicates that it may inhibit cell proliferation in cancer cell lines.
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the effects of similar compounds on cancer cell lines, revealing that derivatives with phenethyloxy groups exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
-
Antimicrobial Effects :
- In vitro assays demonstrated that this compound displayed notable activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
-
Enzyme Inhibition :
- Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline | C23H27NO2 | Contains benzyloxy and ethoxy groups | Moderate anticancer activity |
| 4-(Phenethyloxy)-N-[2-(butoxy)benzyl]aniline | C25H31NO2 | Features a butoxy group | Antimicrobial properties |
| N-[4-(trifluoromethyl)phenyl]-N-butylaniline | C13H14F3N | Lacks ether linkages | Limited biological activity |
The comparative analysis shows that while similar compounds exhibit some biological activities, the unique arrangement of functional groups in this compound may confer distinct advantages in terms of potency and specificity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline, and how do reaction conditions influence yield?
- Methodological Answer : Reductive amination using Pd/NiO catalysts under hydrogen atmosphere (25°C, 10 hours) is a viable approach, as demonstrated for structurally similar N-benzyl anilines. Optimize stoichiometry of aldehydes and amines (e.g., 1:1 molar ratio) and use inert solvents (e.g., THF) to suppress side reactions. Post-reaction purification via filtration and evaporation yields >80% purity . Confirm product integrity via NMR (400 MHz, CDCl) to resolve aromatic proton splitting patterns and verify substitution positions .
Q. How can researchers characterize the electronic properties of this compound to predict reactivity?
- Methodological Answer : Employ density-functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula, to model electron density and local kinetic-energy distribution. Gradient expansions of these parameters correlate with experimental spectroscopic data (e.g., UV-Vis absorption maxima) and predict sites susceptible to electrophilic attack or redox activity . Validate computational results with cyclic voltammetry to identify oxidation/reduction potentials.
Advanced Research Questions
Q. What strategies resolve contradictions in catalytic activity data for aluminum complexes derived from benzyl-aniline ligands?
- Methodological Answer : When discrepancies arise in catalytic performance (e.g., ring-opening polymerization efficiency), analyze ligand steric/electronic effects using X-ray crystallography or NMR. For example, mononuclear aluminum dimethyl complexes with N-[2-(piperidinyl)benzyl]anilino ligands exhibit higher stereoselectivity than morpholine-substituted analogs due to reduced steric hindrance. Compare turnover frequencies (TOF) under standardized conditions (e.g., 60°C, 1 atm) .
Q. How can structural analogs of this compound be systematically screened for anti-inflammatory activity?
- Methodological Answer : Synthesize derivatives via reductive amination or hydrazide coupling (e.g., substituting phenethyloxy groups with nitro or benzimidazole moieties). Assess in vitro COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) and compare IC values. Prioritize candidates with <10 µM potency and low cytotoxicity (MTT assay, HeLa cells). For in vivo validation, use carrageenan-induced rat paw edema models .
Q. What analytical techniques differentiate between isomeric byproducts in Pd-catalyzed syntheses?
- Methodological Answer : High-resolution mass spectrometry (HRMS) combined with tandem LC-MS/MS distinguishes isomers via fragmentation patterns. For example, ortho vs. para substitution on the benzyl ring produces distinct peaks (e.g., 277.1842 vs. 277.1805). Augment with NMR to confirm carbon environments adjacent to oxygen/nitrogen atoms .
Safety and Handling Considerations
Q. What precautions are critical when handling phenethyloxy-substituted anilines in aqueous environments?
- Methodological Answer : Store the compound in anhydrous conditions (<5% humidity) to prevent hydrolysis of the ether linkage. Use gloveboxes or Schlenk lines for moisture-sensitive steps. In case of accidental exposure, neutralize spills with activated carbon (1 g per 10 mg compound) and dispose via incineration. Avoid aquatic release due to potential toxicity to Daphnia magna (EC < 1 ppm) .
Data Contradiction Analysis
Q. Why do computational predictions of solubility sometimes conflict with experimental results for this compound?
- Methodological Answer : Discrepancies often arise from neglecting solvent polarity effects in DFT models. Use COSMO-RS solvation models to simulate solvent-solute interactions (e.g., logP in ethanol vs. hexane). Experimentally, measure solubility via gravimetric analysis (saturated solution filtration) and correlate with Hansen solubility parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
